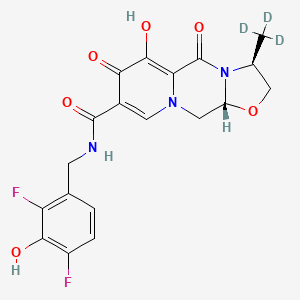
24-Hydroxy Cabotegravir-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
24-Hydroxy Cabotegravir-d3 is a derivative of Cabotegravir, an integrase strand transfer inhibitor used primarily in the treatment and prevention of HIV-1 infection This compound is a modified version of Cabotegravir, where the hydroxyl group is introduced at the 24th position, and deuterium atoms replace three hydrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 24-Hydroxy Cabotegravir-d3 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the core structure: The core structure of Cabotegravir is synthesized through a series of reactions, including condensation, cyclization, and functional group transformations.
Introduction of the hydroxyl group: The hydroxyl group is introduced at the 24th position through selective oxidation reactions.
Deuterium incorporation: Deuterium atoms are introduced by using deuterated reagents or solvents during specific steps of the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control.
Analyse Des Réactions Chimiques
Types of Reactions
24-Hydroxy Cabotegravir-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
24-Hydroxy Cabotegravir-d3 has several scientific research applications:
Pharmacokinetic Studies: The deuterium atoms enhance the metabolic stability, making it useful in studying the pharmacokinetics of Cabotegravir.
HIV Research: As a derivative of Cabotegravir, it is used in research related to HIV treatment and prevention.
Drug Development: The compound is used in the development of new integrase inhibitors with improved properties.
Biological Studies: It is used in studies involving enzyme interactions and metabolic pathways.
Mécanisme D'action
24-Hydroxy Cabotegravir-d3, like Cabotegravir, inhibits the HIV integrase enzyme. This enzyme is responsible for integrating viral DNA into the host genome, a crucial step in the HIV replication cycle. By inhibiting this enzyme, the compound prevents the replication of the virus. The hydroxyl group and deuterium atoms may influence the binding affinity and metabolic stability, enhancing its efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dolutegravir: Another integrase inhibitor with a similar mechanism of action.
Raltegravir: An earlier integrase inhibitor used in HIV treatment.
Elvitegravir: A compound with a similar structure and function.
Uniqueness
24-Hydroxy Cabotegravir-d3 is unique due to the presence of the hydroxyl group and deuterium atoms, which enhance its metabolic stability and potentially improve its pharmacokinetic properties compared to other integrase inhibitors.
Propriétés
Formule moléculaire |
C19H17F2N3O6 |
|---|---|
Poids moléculaire |
424.4 g/mol |
Nom IUPAC |
(3R,6S)-N-[(2,4-difluoro-3-hydroxyphenyl)methyl]-10-hydroxy-8,11-dioxo-6-(trideuteriomethyl)-4-oxa-1,7-diazatricyclo[7.4.0.03,7]trideca-9,12-diene-12-carboxamide |
InChI |
InChI=1S/C19H17F2N3O6/c1-8-7-30-12-6-23-5-10(15(25)17(27)14(23)19(29)24(8)12)18(28)22-4-9-2-3-11(20)16(26)13(9)21/h2-3,5,8,12,26-27H,4,6-7H2,1H3,(H,22,28)/t8-,12+/m0/s1/i1D3 |
Clé InChI |
CLWFOULZANATAV-HYCLGAAASA-N |
SMILES isomérique |
[2H]C([2H])([2H])[C@H]1CO[C@H]2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C(=C(C=C4)F)O)F)O |
SMILES canonique |
CC1COC2N1C(=O)C3=C(C(=O)C(=CN3C2)C(=O)NCC4=C(C(=C(C=C4)F)O)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


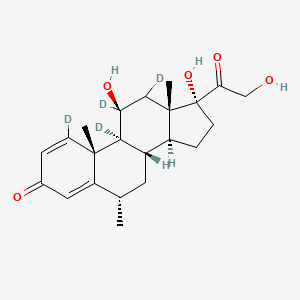



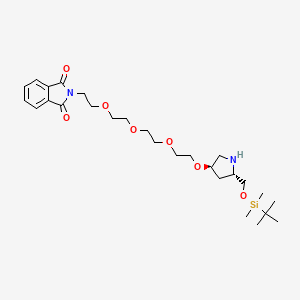
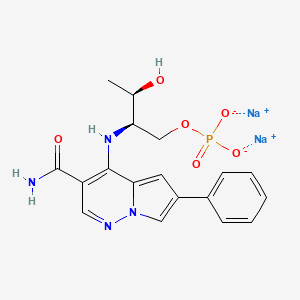
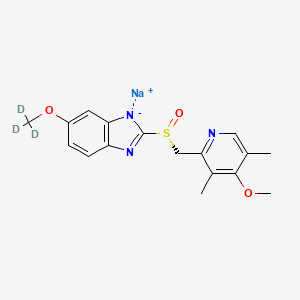

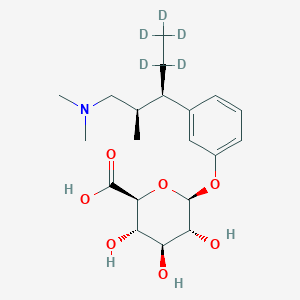


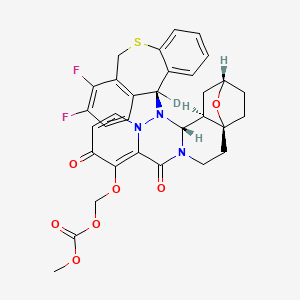
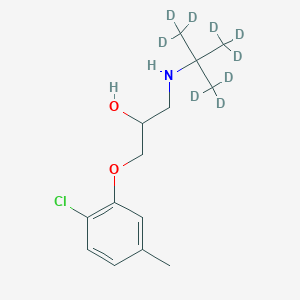
![2,2-difluoro-N-[(2S)-3-(1-fluorocyclopentyl)-1-[(1-oxamoylcyclobutyl)amino]-1-oxopropan-2-yl]propanamide](/img/structure/B12424000.png)
